molecular formula C5H9ClF3N B1442526 (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride CAS No. 1160756-75-1

(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

Cat. No. B1442526
M. Wt: 175.58 g/mol
InChI Key: SYGCZMSQFRLXRX-PGMHMLKASA-N
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Description

This would involve a basic introduction to the compound, including its molecular formula, molar mass, and structural formula. It may also include its classification (e.g., organic, inorganic, etc.) and the type of reactions it typically undergoes.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

1. Enzymatic Menthol Production

  • Results or Outcomes : Moderate to highly pure menthol (79.1%) and neomenthol (89.9%) were obtained when E. coli strains coexpressed the “ene”-reductase with only one of the menthone dehydrogenases .

2. Chitosan Chemical Modification

  • Results or Outcomes : The study found that compared with unmodified chitosan hydrochloride, the modified chitosan has stronger stability and higher inhibitory activity against E. coli and S. aureus biofilm formation .

3. Incretin Therapy

  • Results or Outcomes : The study is still ongoing, and the results are yet to be published .

4. Synthesis of Fluorinated Amino Acids

  • Results or Outcomes : The study found that the synthesized fluorinated amino acids showed promising results in various biological assays .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGCZMSQFRLXRX-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

CAS RN

1160756-75-1
Record name (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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